Lipophilicity Enhancement via N-Methyl and 3-Phenyl Substitution
The target compound (2-methyl-3-phenylisoquinolin-1(2H)-one) exhibits an XLogP3-AA of 3.2, compared to 3.0 for 3-phenylisoquinolin-1(2H)-one (the direct N–H analog) and −0.4 for 2-methylisoquinolin-1(2H)-one (the phenyl-lacking analog) [1][2][3]. The 0.2 log unit increase over the N–H analog corresponds to a ~1.6-fold increase in partition coefficient, while the >3.5 log unit difference versus the phenyl-lacking analog represents a >3000-fold change in lipophilicity.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | 3-Phenylisoquinolin-1(2H)-one: XLogP3-AA = 3.0; 2-Methylisoquinolin-1(2H)-one: XLogP3-AA = −0.4 |
| Quantified Difference | ΔlogP = +0.2 vs. N–H analog; ΔlogP = +3.6 vs. phenyl-lacking analog |
| Conditions | Computed by XLogP3 algorithm version 3.0 in PubChem (2025 release) |
Why This Matters
Lipophilicity directly governs membrane permeability, metabolic stability, and off-target promiscuity risk; the target compound’s intermediate logP of 3.2 makes it a more relevant permeability control than the overly hydrophilic 2-methyl analog or the slightly less lipophilic N–H analog.
- [1] PubChem. Compound Summary for CID 10776125, 2-Methyl-3-phenylisoquinolin-1(2H)-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/34497-10-4. View Source
- [2] PubChem. Compound Summary for CID 2752870, 3-Phenylisoquinolin-1(2H)-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7115-13-1. View Source
- [3] PubChem. Compound Summary for CID 178116828, 2-Methylisoquinolin-1(2H)-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2-methylisoquinolin-1-one. View Source
